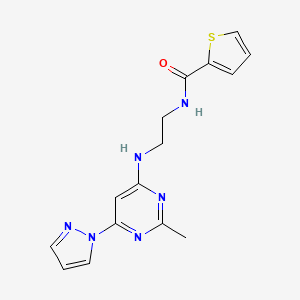

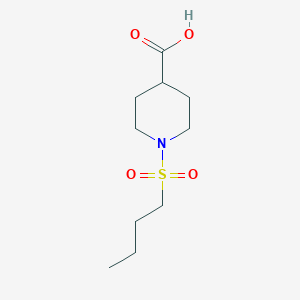

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

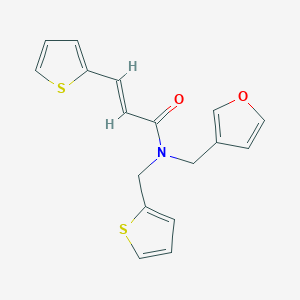

“N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H17F3N6O . It has a molecular weight of 390.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring, which are common structures in many pharmaceutical compounds . The exact 3D conformer and 2D structure can be found in the PubChem database .

Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 84.7 Ų and a complexity of 520 . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 6 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) explored the synthesis of a series of pyrazolopyrimidines, including compounds structurally related to N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential in anticancer research and as anti-inflammatory agents (Rahmouni et al., 2016).

Chemical Synthesis and Characterization

Ahmed et al. (2018) focused on the innovative synthesis methods of similar pyrazole derivatives, providing insights into the chemical properties and structural characterization of these compounds, which are crucial for understanding their scientific applications (Ahmed et al., 2018).

Catalyzed Synthesis Using Brønsted-Acidic Ionic Liquids

Tavakoli-Hoseini et al. (2011) described an efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, employing Brønsted-acidic ionic liquids as catalysts. This study contributes to the advancement of synthesis techniques for compounds like this compound (Tavakoli-Hoseini et al., 2011).

Novel Transformations in Thienopyrimidine Synthesis

Research by Pokhodylo et al. (2010) explored novel transformations in the synthesis of thienopyrimidines, shedding light on the chemical processes and potential applications of compounds like this compound in various scientific fields (Pokhodylo et al., 2010).

Antiviral and Antimicrobial Properties

El-All et al. (2016) reported on the synthesis of thienopyrimidines and their efficacy as SARS-CoV 3C-Like protease inhibitors, indicating potential antiviral applications. Additionally, the study by Bhuiyan et al. (2006) on thienopyrimidine derivatives revealed significant antimicrobial properties, suggesting their use in combating various bacterial and viral infections (El-All et al., 2016); (Bhuiyan et al., 2006).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) , which play crucial roles in cellular metabolism and energy production.

Mode of Action

It is suggested that the compound may form strong hydrogen bonds with its target enzyme, influencing its activity

Biochemical Pathways

The compound likely affects biochemical pathways related to its target enzyme. For instance, if the target is SDH, it would impact the citric acid cycle and electron transport chain, crucial for energy production in cells . If the target is NAMPT, it would influence the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-11-19-13(10-14(20-11)21-8-3-5-18-21)16-6-7-17-15(22)12-4-2-9-23-12/h2-5,8-10H,6-7H2,1H3,(H,17,22)(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRDAANGOYHQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)

![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)

![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)

![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)

![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)